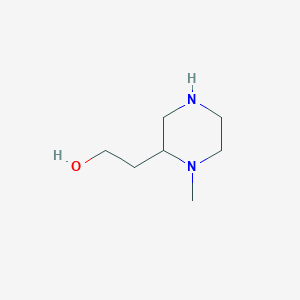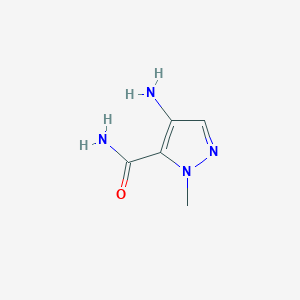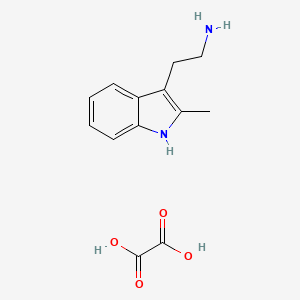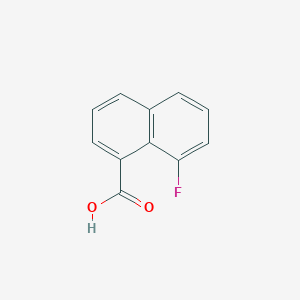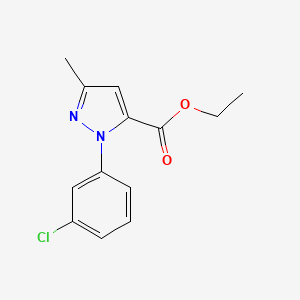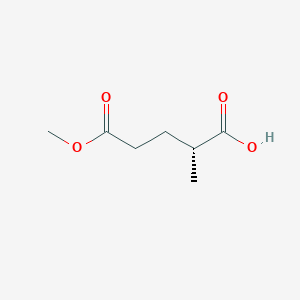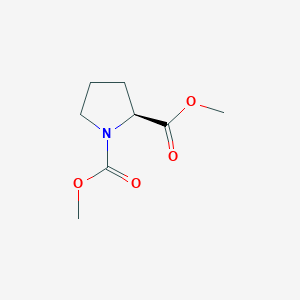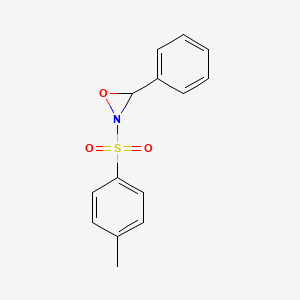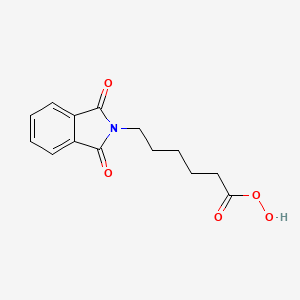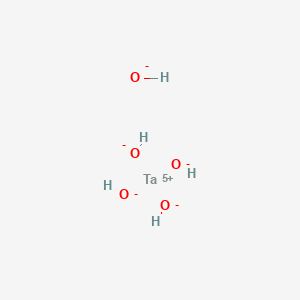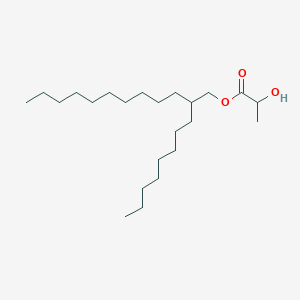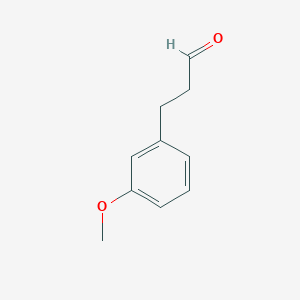
3-(3-Methoxyphenyl)propionaldehyde
Vue d'ensemble
Description
3-(3-Methoxyphenyl)propionaldehyde is a chemical compound with the CAS Number: 40138-66-7. It has a molecular weight of 164.2 and its IUPAC name is 3-(3-methoxyphenyl)propanal .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenyl)propionaldehyde is 1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 . This indicates that the compound has a carbon backbone with a methoxy group and a propionaldehyde group attached.Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)propionaldehyde is a colorless oil . It has a molecular weight of 164.2 .Applications De Recherche Scientifique
1. Pharmacokinetics Research
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used in the study of absorption, metabolism, and tissue accumulation in Sprague-Dawley (SD) rats .
- Methods of Application : The compound was orally administered to SD rats at a dosage of 10 mg/kg body weight . The concentration of the compound and its conjugates in the bloodstream and target organs were then measured .
- Results : The compound and its conjugates reached maximum concentration in the bloodstream in 15 minutes . They were also detected in various organs 6 hours post-administration . The study demonstrated that orally administered 3-(3-Methoxyphenyl)propionaldehyde undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥1.2% .
2. Antioxidant and Antibacterial Activities
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is isolated from E. spinosum for the study of its bioactivity, drug-likeness, and pharmacokinetics .
- Methods of Application : The compound is isolated from E. spinosum and its interactions with various antioxidant and antibacterial receptors are studied .
- Results : The study aims to discover the molecular interactions between the ligand, 3-(3-Methoxyphenyl)propionaldehyde, and various antioxidant and antibacterial receptors .
3. Synthesis of Organic Compounds
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used as a starting material in the synthesis of various organic compounds .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form the desired product .
- Results : The exact outcome depends on the specific reaction conditions and the reagents used .
4. Synthesis of Other Organic Compounds
- Application Summary : 3-(3-Methoxyphenyl)propionaldehyde is used as a starting material in the synthesis of various other organic compounds .
- Methods of Application : The compound is reacted with other reagents under specific conditions to form the desired product .
- Results : The exact outcome depends on the specific reaction conditions and the reagents used .
Safety And Hazards
The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSGIRHXVDIZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465359 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)propionaldehyde | |
CAS RN |
40138-66-7 | |
| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1600161.png)
